5-Methoxysterigmatocystin

Description

Contextualization within Mycotoxin Research

Mycotoxins are secondary metabolites produced by various fungi, including species of Aspergillus, Penicillium, and Fusarium, that can contaminate food and indoor environments. nih.gov 5-Methoxysterigmatocystin (B1234570) is closely related to sterigmatocystin (B1681140), a precursor in the biosynthesis of the highly carcinogenic aflatoxins. researchgate.netmdpi.com Both 5-M-STC and STC are produced by several species of Aspergillus, particularly those belonging to the section Nidulantes, series Versicolores. nih.gov Research has shown that in some instances, 5-M-STC is produced at higher levels than STC. researchgate.netmdpi.comresearchgate.net

These mycotoxins are often found together in indoor environments, particularly in water-damaged buildings, where they can be present in dust and airborne fungal spores. mdpi.comwiley.comnih.gov Studies have detected both STC and 5-M-STC in house dust, with their prevalence sometimes being higher in winter. wiley.comnih.gov The co-occurrence of these mycotoxins has prompted research into their combined toxic effects. nih.gov

Significance in Natural Product Chemistry and Fungal Secondary Metabolism

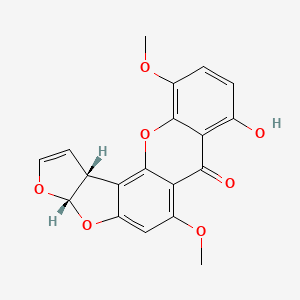

The study of this compound is significant to the field of natural product chemistry due to its unique chemical structure and biosynthetic pathway. It is a polyketide-derived mycotoxin, and its chemical formula is C19H14O7. plantaedb.comnih.gov The biosynthesis of 5-M-STC is intricately linked to that of sterigmatocystin and, by extension, aflatoxins. asm.org

Fungi produce a vast array of secondary metabolites, and understanding their production is a key area of research. Several species of Aspergillus have been identified as producers of 5-M-STC, including A. jensenii, A. creber, A. puulaauensis, A. tennesseensis, and A. venenatus. wiley.comnih.gov Interestingly, some related species like A. amoenus, A. fructus, A. griseoaurantiacus, A. pepii, and A. protuberus produce sterigmatocystin but not 5-M-STC. wiley.comnih.gov The aquatic fungus Acremonium persicinum has also been identified as a source of this compound. medchemexpress.comejbiotechnology.infoejbiotechnology.info

The isolation and structural elucidation of 5-M-STC and its derivatives are ongoing areas of research. For instance, new derivatives have been isolated from various fungal strains, contributing to the known diversity of these natural products. nih.govmdpi.com

Overview of Current Research Trajectories

Current research on this compound is multifaceted, exploring its biological activities, detection methods, and environmental presence. A significant area of investigation is its cytotoxic and genotoxic effects. Studies have shown that 5-M-STC exhibits cytotoxicity against human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cells, in some cases being more potent than STC. nih.govmedchemexpress.commedchemexpress.com It has been found to induce DNA damage, including both single and double-strand breaks. nih.govmdpi.com

Another emerging research direction is the investigation of 5-M-STC's photosensitizing properties. medchemexpress.comejbiotechnology.infoejbiotechnology.info As a photosensitizer, it can generate singlet oxygen when exposed to visible light, a property that could be harnessed for antifungal strategies. medchemexpress.comejbiotechnology.infoejbiotechnology.info

Furthermore, research continues to focus on the detection and quantification of 5-M-STC in various environments, particularly indoor settings. wiley.comnih.govingentaconnect.com The development of sensitive analytical methods is crucial for assessing human exposure to this mycotoxin. The study of its metabolic pathways in biological systems is also an active area of research, with studies showing it can be metabolized by cytochrome P450 enzymes. researchgate.net

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and related compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14O7 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

(3R,7S)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |

InChI |

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m1/s1 |

InChI Key |

VVRUNWFPOWIBDY-YLVJLNSGSA-N |

Isomeric SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@H]5C=CO[C@H]5O4)OC |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |

Synonyms |

5-methoxysterigmatocystin |

Origin of Product |

United States |

Occurrence, Production, and Ecophysiological Considerations of 5 Methoxysterigmatocystin

Fungal Producers and Associated Species

The biosynthesis of 5-methoxysterigmatocystin (B1234570) is predominantly associated with specific fungal genera, most notably Aspergillus. However, other fungal strains have also been identified as producers.

Aspergillus Species as Primary Biosynthetic Organisms

Several species within the genus Aspergillus are recognized as the primary producers of this compound. Notably, species belonging to the Aspergillus section Versicolores are frequently implicated. researchgate.netnih.gov Aspergillus versicolor is a major and well-documented producer of both sterigmatocystin (B1681140) and this compound. nih.govmdpi.comscispace.com

Recent studies have expanded the list of Aspergillus species known to produce 5-M-STC. These include A. jensenii, A. creber, A. protuberus, A. puulaauensis, A. tennesseensis, and A. venenatus. researchgate.netmdpi.com Additionally, other species such as A. amoenus, A. griseoaurantiacus, A. fructus, and A. pepii have been identified as producers. researchgate.net The production of 5-M-STC has also been associated with Aspergillus flavus and Emericella nidulans. researchgate.netnih.govnih.gov

Research involving molecular identification of fungal isolates from French bioaerosols confirmed that eight species of Aspergillus from the series Versicolores could produce this compound. scienceopen.com These included A. amoenus, A. creber, A. fructus, A. jensenii, A. protuberus, A. puulaauensis, A. sydowii, and A. tabacinus. scienceopen.com

Identification of Other Fungal Strains

While Aspergillus species are the most prominent producers, research has pointed to other fungal genera that may synthesize this compound. One study identified the aquatic fungus Acremonium persicinum as a producer of this compound. researchgate.net Sterigmatocystins, as a broader class of mycotoxins, are produced by several fungal species from genera including Bipolaris, Botryotrichum, Humicola, and Penicillium. nih.gov

Comparative Production Dynamics with Sterigmatocystin

This compound is often produced in conjunction with sterigmatocystin by the same fungal species. researchgate.net In some instances, the production of 5-M-STC can exceed that of STC. researchgate.netmdpi.comresearchgate.net For example, isolates of A. jensenii, A. creber, A. puulaauensis, A. tennesseensis, and A. venenatus have been shown to produce two to five times more 5-M-STC than STC. mdpi.com

The production levels can be influenced by environmental conditions such as water activity. For instance, Aspergillus versicolor grown on water-saturated materials can produce significant amounts of both mycotoxins, with up to 7 µg/cm² of this compound and 20 µg/cm² of sterigmatocystin. scispace.comcore.ac.uk However, at lower water activities (aw < 0.9), their production is not observed. scispace.comcore.ac.uk In indoor dust, the average concentration of 5-M-STC has been found to be eight times higher than that of STC, suggesting that under certain conditions, Aspergilli can produce substantially more 5-M-STC. researchgate.netresearchgate.net

Environmental and Substrate Distribution

The presence of this compound is not limited to laboratory cultures; it has been detected in various environmental samples and on different substrates, highlighting potential routes of exposure.

Detection in Indoor Dust and Bioaerosols

This compound, along with sterigmatocystin, has been found in the dust of both occupational and residential indoor environments. researchgate.netmdpi.com This is significant as inhalation is a primary route of exposure to these mycotoxins. researchgate.netmdpi.comresearchgate.net The presence of these mycotoxins in indoor dust is often linked to the growth of Aspergilli series Versicolores in damp conditions. nih.gov

Studies have reported the presence of 5-M-STC in library dust, with mean concentrations ranging from 4.8 to 27 µg/kg, which were similar to the concentrations of STC. researchgate.netresearchgate.net In some indoor dust samples, the average concentration of 5-M-STC (215 µg/kg) was found to be considerably higher than that of STC (28 µg/kg). researchgate.netresearchgate.net The detection of 5-M-STC in bioaerosols from indoor environments further underscores the potential for respiratory exposure. scienceopen.com In French bioaerosols, species from the Aspergillus series Versicolores were predominantly found, with Aspergillus creber and A. jensenii being the most common. scienceopen.com

Occurrence in Specific Substrates (e.g., Building Materials, Grains, Feed)

Fungi capable of producing this compound can colonize a variety of substrates. Aspergillus versicolor, a known producer, is frequently found on building materials inside premises. mdpi.com Analyses of naturally infested wallpaper and glass-fibre wallpaper have revealed the presence of both sterigmatocystin and this compound. nih.govresearchgate.net Laboratory studies have confirmed that A. versicolor can synthesize substantial quantities of STC and 5-M-STC on building materials such as gypsum boards and chipboards, with particularly high production on wallpaper. mdpi.comcapes.gov.br

The occurrence of this compound is not restricted to the built environment. While data on its presence in food is limited, the fungi that produce it are known contaminants of agricultural products. Aspergillus versicolor is often found on cereals and cheese. scispace.comcore.ac.uk Dust from a grain mill showed relatively high levels of STC, suggesting that its derivative, 5-M-STC, might also be present in significant amounts in such occupational settings. researchgate.netresearchgate.net Sterigmatocystins, in general, are recognized as common contaminants in human food and animal feed. nih.gov

Table of Fungal Producers of this compound

| Fungal Species | Reference(s) |

|---|---|

| Aspergillus versicolor | researchgate.netnih.govmdpi.comscispace.com |

| Aspergillus jensenii | researchgate.netmdpi.com |

| Aspergillus creber | researchgate.netmdpi.com |

| Aspergillus protuberus | researchgate.net |

| Aspergillus puulaauensis | researchgate.netmdpi.com |

| Aspergillus tennesseensis | researchgate.netmdpi.com |

| Aspergillus venenatus | researchgate.netmdpi.com |

| Aspergillus amoenus | researchgate.net |

| Aspergillus griseoaurantiacus | researchgate.net |

| Aspergillus fructus | researchgate.net |

| Aspergillus pepii | researchgate.net |

| Aspergillus flavus | nih.govnih.gov |

| Emericella nidulans | researchgate.net |

Table of this compound Occurrence on Substrates

| Substrate | Finding | Reference(s) |

|---|---|---|

| Indoor Dust | Detected at concentrations ranging from 4.8 to 215 µg/kg. | researchgate.netresearchgate.net |

| Bioaerosols | Produced by Aspergillus series Versicolores found in bioaerosols. | scienceopen.com |

| Wallpaper | Naturally infested wallpaper contained this compound. | nih.govresearchgate.net |

| Building Materials | A. versicolor produces 5-M-STC on gypsum board, chipboard, and wallpaper. | mdpi.comcapes.gov.br |

Factors Influencing Biosynthesis and Accumulation of this compound

The production of this compound (5-M-STC), a polyketide mycotoxin, by various fungal species is not constitutive. Instead, its biosynthesis and subsequent accumulation are intricately regulated by a combination of genetic factors and environmental cues. mdpi.comnih.gov The expression of the biosynthetic gene cluster, which is closely related to the one responsible for sterigmatocystin (STC) and aflatoxins, is highly sensitive to the conditions in which the fungus grows. mdpi.comasm.orgasm.org Understanding these influencing factors is critical for predicting and potentially controlling the contamination of substrates where toxigenic fungi are present.

Mycological Growth Conditions

The physical parameters of the fungal environment, such as temperature and pH, play a significant role in governing the production of 5-M-STC and its precursor, STC. While producer fungi like Aspergillus versicolor can often grow across a wide range of conditions, the specific window for mycotoxin biosynthesis is considerably narrower. wikipedia.org

Temperature: Temperature directly affects the expression of the genes responsible for the STC biosynthetic pathway. nih.gov In the model organism Aspergillus nidulans, which produces STC, gene expression for the pathway is more robust and initiates earlier at higher temperatures (33°C and 37°C) compared to lower temperatures (27°C and 30°C). nih.gov However, the optimal temperature for toxin production can be species-dependent. A study on Aspergillus creber demonstrated that the highest yield of STC occurred at 26°C, with production being 3 to 4 times lower at 18°C, 22°C, and 30°C. researchgate.net The primary producer, Aspergillus versicolor, exhibits optimal growth between 22°C and 26°C, though it can survive in a range from 4°C to 40°C. wikipedia.orgnih.gov

pH: The ambient pH of the growth medium is another critical determinant. Research on A. nidulans has shown that an alkaline pH environment enhances STC production and elevates the transcript levels of aflR, the master regulatory gene for the biosynthetic cluster. nih.gov This response is mediated by the fungus's Pal/Pac signaling pathway, a conserved pH-sensing mechanism. nih.gov Conversely, other studies have reported higher expression of the structural gene stcU in acidic media ranging from pH 4 to 6. researchgate.net These differing results may be attributable to variations in fungal species, culture conditions (liquid vs. solid media), and the buffering capacity of the growth substrate. researchgate.netnih.gov For instance, one investigation noted that a rice substrate acted as an effective buffer, mitigating the influence of externally applied pH changes. researchgate.net

Table 1: Influence of Mycological Growth Conditions on Sterigmatocystin (STC) Biosynthesis

| Factor | Fungus | Condition | Observed Effect on STC/Gene Expression | Citation |

|---|---|---|---|---|

| Temperature | Aspergillus nidulans | 33°C - 37°C | Stronger and earlier expression of biosynthetic genes. | nih.gov |

| Aspergillus creber | 26°C | Peak production of STC. | researchgate.net | |

| Aspergillus versicolor | 22°C - 26°C | Optimal temperature for fungal growth. | wikipedia.org | |

| pH | Aspergillus nidulans | Alkaline pH | Increased STC production and aflR gene expression. | nih.gov |

Substrate Water Activity and Nutrient Availability

The composition and hydration level of the substrate upon which a fungus grows are paramount factors controlling whether 5-M-STC will be produced, and in what quantity.

Substrate Water Activity (aw): A clear distinction exists between the water activity required for fungal growth and that required for mycotoxin production. While A. versicolor is moderately xerophilic and can grow at a water activity (aw) as low as 0.75, the biosynthesis of 5-M-STC and STC has a much stricter requirement. wikipedia.orgscispace.com Production of these mycotoxins is not observed at water activities below 0.90. scispace.com Significant quantities are synthesized on water-saturated materials where aw is high. scispace.com This is supported by observations that Aspergilli may produce substantially larger amounts of 5-M-STC than STC when higher water activity is available in the substrate. nih.govresearchgate.net

Nutrient Availability: The type and availability of nutrients, particularly carbon and nitrogen sources, profoundly influence the activation of the mycotoxin gene cluster.

Nitrogen Source: The nature of the available nitrogen can have a determinative effect. In A. nidulans, nitrate (B79036) has been shown to support the expression of genes for STC biosynthesis, whereas ammonium (B1175870) has a strong negative effect or does not support expression. asm.orgnih.gov This regulatory pattern is notably opposite to that of aflatoxin biosynthesis in the related fungus A. parasiticus, which is favored by ammonium. nih.gov

Carbon Source: The carbon source is also a key modulator. Simple carbohydrates like glucose can sustain STC production in A. nidulans. asm.org The specific type of complex carbohydrate can also lead to significant differences in yield. For example, one study comparing mycotoxin production on different starch substrates found that A. creber produced three to five times more STC on rice starch than on corn starch, highlighting the importance of the substrate's specific composition. researchgate.net A. versicolor is known to synthesize substantial quantities of STC and 5-M-STC on building materials such as wallpaper and gypsum board. nih.govmdpi.com

Table 2: Influence of Substrate Factors on 5-M-STC/STC Biosynthesis

| Factor | Fungus | Condition | Observed Effect on Production/Gene Expression | Citation |

|---|---|---|---|---|

| Water Activity (aw) | Aspergillus versicolor | aw < 0.90 | No production of 5-M-STC or STC. | scispace.com |

| Aspergillus versicolor | Water-saturated (high aw) | Production of up to 7 µg/cm² of 5-M-STC. | scispace.com | |

| Nitrogen Source | Aspergillus nidulans | Nitrate-based medium | Supports STC gene expression. | asm.orgnih.gov |

| Aspergillus nidulans | Ammonium-based medium | Does not support STC gene expression. | asm.orgnih.gov |

| Carbon Source | Aspergillus creber | Rice Starch vs. Corn Starch | 3-5 fold higher STC production on rice starch. | researchgate.net |

Environmental Stressors and Fungal Response

Fungi integrate various environmental signals to control complex processes like secondary metabolism, and the production of 5-M-STC can be viewed as a response to specific environmental cues or stressors.

Oxygen Availability: Oxygen is a critical requirement for the biosynthesis of these mycotoxins. Studies have demonstrated that anaerobic (oxygen-free) conditions significantly impede both fungal growth and toxin production, indicating that the biosynthetic pathway is an aerobic process. researchgate.net

Light: Light is a major environmental factor that regulates fungal development and secondary metabolism. In Aspergilli, this response is often controlled by the veA gene, a key regulator that links light sensing to sexual development and mycotoxin production. mdpi.comasm.org The veA gene is necessary for the expression of aflR and, consequently, for the production of STC. asm.org This finding suggests that the presence or absence of light, interacting with other factors like nutrient availability, forms a complex regulatory network that ultimately determines whether the STC and 5-M-STC gene cluster is activated. mdpi.comasm.org

The regulation of 5-M-STC and STC biosynthesis is a multifactorial process, where the final yield of the mycotoxin is the result of complex interactions between the fungus's genetic makeup and a variety of external physical and chemical signals. mdpi.com

Biosynthetic Pathways and Precursor Relationships of 5 Methoxysterigmatocystin

Relationship to Sterigmatocystin (B1681140) and Aflatoxin Biosynthesis

5-Methoxysterigmatocystin (B1234570) is a polyketide mycotoxin that is structurally and biosynthetically related to sterigmatocystin (STC) and the aflatoxins. mdpi.commdpi.com It is produced by various fungal species, particularly from the genus Aspergillus, and is often found in association with STC. nih.govnih.govresearchgate.net Sterigmatocystin itself is a late-stage precursor in the biosynthesis of aflatoxins, establishing a direct biochemical link. mdpi.comresearchgate.net The shared origin is evident as these compounds are products of the same gene cluster, which regulates their synthesis through a complex cascade of enzymatic reactions. mdpi.com Fungi that produce these mycotoxins, such as Aspergillus section Versicolores, are common in indoor environments, and may synthesize multiple extrolites from the aflatoxin biosynthetic pathway, including this compound. scienceopen.comdntb.gov.ua

Position within Polyketide Biosynthetic Cascades

The biosynthesis of this compound, like that of sterigmatocystin and aflatoxins, originates from a polyketide pathway. mdpi.commdpi.com These pathways are initiated by the condensation of simple acyl-CoA units, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units. mdpi.comnih.gov This process is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS). nih.govmdpi.com

In the case of the sterigmatocystin and aflatoxin pathway, a novel type I polyketide synthase (PKSst), encoded by the pksST gene, assembles the polyketide backbone. nih.gov This enzyme catalyzes the condensation of one hexanoyl-CoA starter unit with seven malonyl-CoA extender units, followed by cyclization to form norsolorinic acid, the first stable intermediate in the pathway. uniprot.org The subsequent series of enzymatic modifications to this initial polyketide structure ultimately leads to the formation of the complex xanthone (B1684191) core of sterigmatocystin and its derivatives, including this compound. mdpi.comuniprot.orgmdpi.com

Comparative Analysis with Established Aflatoxin Pathway Intermediates

The biosynthetic pathway to aflatoxins is a multi-step process involving more than 25 enzymatic reactions and numerous intermediates. mdpi.com this compound is a methoxy (B1213986) derivative of sterigmatocystin, which is a key intermediate. mdpi.comresearchgate.net While STC is a direct precursor to aflatoxin B1, the precise role of this compound is less defined, and it may not be a direct on-pathway intermediate. researchgate.netrhea-db.org

Feeding experiments with Aspergillus parasiticus have shown that demethylsterigmatocystin (DMST) and sterigmatocystin (STC) can be converted to aflatoxins. nih.govresearchgate.net However, in cell-free experiments, no methyltransferase activity was observed when this compound was supplied as a substrate, suggesting it is not converted further into other known aflatoxin pathway metabolites in that system. nih.govresearchgate.net This indicates that this compound may be a shunt metabolite or a final detoxification product rather than a direct precursor. mdpi.com

| Intermediate Compound | Abbreviation | Position in Main Pathway |

|---|---|---|

| Norsolorinic Acid | - | First stable polyketide intermediate |

| Averantin | AVN | Formed from Norsolorinic Acid |

| Versicolorin (B1264617) A | VERA | Key branch point intermediate |

| Demethylsterigmatocystin | DMST | Immediate precursor to Sterigmatocystin |

| Sterigmatocystin | STC | Direct precursor to Aflatoxin B1 |

| O-Methylsterigmatocystin | OMST | Formed from STC; precursor to Aflatoxin B1 |

| Aflatoxin B1 | AFB1 | End-product of the main pathway |

| This compound | 5-M-STC | Derivative of STC; likely a shunt or end-product |

Enzymatic Mechanisms in this compound Formation

The synthesis of this compound is governed by a suite of enzymes encoded by a dedicated gene cluster. mdpi.com These include methyltransferases, cytochrome P450 monooxygenases, and other enzymes that collectively modify the core polyketide structure.

Characterization of Relevant Methyltransferases

Methylation is a critical step in the late stages of aflatoxin and sterigmatocystin biosynthesis. Two distinct O-methyltransferases are involved in the conversion of demethylsterigmatocystin (DMST) to O-methylsterigmatocystin (OMST). nih.gov

O-methyltransferase I (encoded by aflO or omtB) methylates the hydroxyl group on DMST to produce sterigmatocystin (STC). mdpi.comnih.govnih.gov

O-methyltransferase II (encoded by aflP or omtA) then methylates STC to yield O-methylsterigmatocystin (OMST). mdpi.comnih.govnih.gov

The formation of this compound requires the addition of a methyl group at the C-5 position of the sterigmatocystin core. nih.gov While the specific methyltransferase responsible for this particular reaction has not been fully characterized, its existence is implied by the isolation of this compound and its own methylated derivative, O-methyl-5-methoxysterigmatocystin, from Aspergillus species. nih.gov

Investigation of Cytochrome P450 Enzymes in Biosynthetic Steps

Cytochrome P450 (CYP) enzymes are essential monooxygenases that catalyze several oxidative reactions throughout the biosynthetic pathway. mdpi.com

An early step involves a cytochrome P450 monooxygenase encoded by the aflG (avnA) gene, which hydroxylates an anthraquinone (B42736) intermediate. mdpi.comnih.gov

The complex rearrangement of versicolorin A to demethylsterigmatocystin requires the activity of a cytochrome P450 monooxygenase (encoded by stcS in A. nidulans or aflN in A. parasiticus) in conjunction with an oxidoreductase. uniprot.orgnih.gov This P450 is proposed to perform an aryl epoxidation and a subsequent Baeyer-Villiger oxidation. nih.gov

The final conversion of O-methylsterigmatocystin to aflatoxin B1 is catalyzed by a cytochrome P450 monooxygenase encoded by the aflQ (ordA) gene. mdpi.commdpi.com

Although the specific P450 enzyme that might be directly involved in the formation of this compound from an STC-like precursor is not definitively known, external CYP enzymes (such as human CYP1A1 and CYP1A2) have been shown to metabolize this compound, highlighting the molecule's susceptibility to P450-mediated reactions. nih.govresearchgate.net

Role of Other Key Enzymes in the Biosynthetic Cluster

Beyond the polyketide synthase, methyltransferases, and cytochrome P450s, a variety of other enzymes are crucial for constructing the final molecule. The gene cluster for sterigmatocystin/aflatoxin contains genes for numerous enzymes that perform essential modifications. uniprot.org

| Enzyme Type | Gene Example(s) | Function in the Pathway |

|---|---|---|

| Polyketide Synthase | pksST, stcA | Assembles the initial polyketide chain from acetyl/malonyl-CoA. nih.govuniprot.org |

| Ketoreductase | stcE | Reduces a ketone group, e.g., in the conversion of norsolorinic acid to averantin. uniprot.org |

| Dehydrogenase | stcG | Oxidizes an alcohol group, e.g., in the conversion of hydroxyaverantin. uniprot.org |

| Desaturase | stcL | Introduces a double bond, e.g., converting versicolorin B to versicolorin A. uniprot.org |

| Oxidoreductase | aflM, stcU | Works with P450s in complex oxidative rearrangements. uniprot.orgnih.gov |

| Esterase | stcI | Catalyzes the formation of versiconal (B1263273) hemiacetal acetate (B1210297) from 1-hydroxyversicolorone. uniprot.org |

Genetic Regulation of this compound Production

The biosynthesis of this compound (5-M-STC), a polyketide mycotoxin, is intricately linked to the production of its precursor, sterigmatocystin (STC). mdpi.comnih.gov The genetic framework governing the synthesis of these compounds is highly organized and subject to complex regulatory networks. Much of the understanding of this process comes from studies on the model fungus Aspergillus nidulans, which produces STC, and on related species like Aspergillus flavus and Aspergillus parasiticus, which convert STC into aflatoxins. pnas.orgasm.org 5-M-STC is produced alongside STC by certain species, such as those in the Aspergilli series Versicolores. mdpi.com

Identification of Gene Clusters Involved in Biosynthesis

The genes responsible for the biosynthesis of STC, and consequently the precursors for 5-M-STC, are not randomly distributed throughout the fungal genome. Instead, they are organized into a well-defined gene cluster.

In Aspergillus nidulans, the sterigmatocystin gene cluster (stc) spans a 60-kilobase (kb) region of chromosome IV. pnas.orgnih.govoup.com This cluster contains approximately 25 co-regulated genes that are transcribed together only under conditions that support STC production. pnas.orgnih.govembopress.org The cluster is demarcated by genes that are expressed constitutively, regardless of STC-inducing conditions. pnas.orgnih.gov The discovery of this cluster revealed that the enzymatic activities required for the complex conversion of acetate into the xanthone structure of STC are encoded in close physical proximity, allowing for efficient co-regulation. nih.gov

The genes within this cluster, designated with the prefix "stc" (for st erigmatocystin c luster), encode a variety of enzymes whose functions have been predicted based on sequence homology and confirmed through genetic studies. pnas.orgcore.ac.uk These include a polyketide synthase (PKS), fatty acid synthases (FAS), multiple oxidoreductases (monooxygenases, dehydrogenases, reductases), an esterase, and an O-methyltransferase. pnas.orgnih.gov This organization is highly conserved and shows significant homology to the aflatoxin biosynthetic gene cluster found in A. flavus and A. parasiticus, where STC is a late-stage intermediate. nih.govcore.ac.uk

Table 1: Selected Genes in the Aspergillus nidulans Sterigmatocystin (stc) Gene Cluster and Their Functions

| Gene Name | Previous Name | Predicted or Confirmed Function | Reference |

|---|---|---|---|

| aflR (stcG) | aflR | Pathway-specific positive transcriptional regulator. | embopress.orgnih.govmdpi.com |

| stcA | pksA | Polyketide synthase (PKS) involved in the initial steps of the pathway. | pnas.orgnih.gov |

| stcJ | fas-1 | Fatty acid synthase (FAS) alpha subunit. | pnas.orgnih.gov |

| stcK | fas-2 | Fatty acid synthase (FAS) beta subunit. | pnas.orgnih.gov |

| stcE | nor-1 | Ketoreductase involved in converting norsolorinic acid to averantin. | nih.govmdpi.com |

| stcS | verB | Cytochrome P-450 monooxygenase required for converting versicolorin A to STC. | core.ac.uk |

| stcU | verA | Keto-reductase involved in the conversion of versicolorin A to STC. | pnas.orgcore.ac.uk |

| stcL | - | Putative cytochrome P-450 monooxygenase required for bisfuran desaturation. | ebi.ac.uk |

| stcO | avfA | Required for the conversion of averufin (B1665840) to versiconal hemiacetal acetate. | nih.gov |

Transcriptional Regulation and Environmental Triggers

The expression of the stc gene cluster is tightly controlled by a hierarchy of regulatory factors that respond to both internal developmental cues and external environmental signals.

Pathway-Specific Regulation: The primary regulator of the STC/aflatoxin pathway is AflR, a zinc-cluster (Zn(II)₂Cys₆) DNA-binding protein encoded by the aflR gene located within the cluster itself. mdpi.commedcraveonline.com AflR functions as a positive transcriptional activator, binding to a conserved palindromic sequence (5'-TCGN₅CGA-3') found in the promoter regions of most structural genes in the cluster. oup.commedcraveonline.com The expression of aflR is therefore a prerequisite for the transcription of the entire cluster and subsequent mycotoxin production. asm.orgoup.com Adjacent to aflR is another regulatory gene, aflS (formerly aflJ), which encodes a protein that acts as a transcriptional co-activator or enhancer, interacting with AflR to promote high levels of gene expression. mdpi.commdpi.com

Global Regulation and Environmental Triggers: Beyond the pathway-specific regulators, global regulatory networks that govern fungal development and secondary metabolism also control the production of STC and 5-M-STC.

Development and Light: The veA gene, a key regulator of fungal development that balances sexual and asexual sporulation in response to light, is also necessary for aflR expression. asm.orgnih.gov This links mycotoxin production to the developmental state of the fungus.

G-Protein Signaling: A heterotrimeric G-protein signaling pathway plays a crucial role. Dominant activating mutations in fadA (encoding the Gα subunit) block both sporulation and STC production. embopress.orgnih.gov Conversely, loss-of-function mutations in flbA (encoding an RGS domain protein that inactivates FadA) lead to precocious STC accumulation. embopress.org This indicates that STC synthesis requires the inactivation of the FadA-dependent proliferative growth signaling pathway. embopress.org

pH: Ambient pH is a significant environmental trigger. Acidic conditions (pH 4-5) have been shown to increase the production of STC and aflatoxin, while alkaline conditions are inhibitory. researchgate.netresearchgate.net This regulation is mediated in part by the PacC transcription factor, which responds to pH. nih.govresearchgate.net The promoter of aflR contains a PacC binding site, suggesting a direct mechanism for pH control over the entire pathway. nih.gov

Carbon Source and Growth Rate: STC production typically occurs during the late stationary phase of growth after the primary carbon source, such as glucose, has been depleted. mdpi.com This links secondary metabolism to nutrient availability and a low specific growth rate. mdpi.com

Mutational Studies and Pathway Elucidation

Mutational analysis has been a cornerstone for dissecting the STC biosynthetic pathway and understanding the function of individual genes. By creating and analyzing mutants, researchers have been able to establish gene-function relationships and order the steps in the pathway.

One effective strategy involves creating gene-disrupted or knockout strains for specific stc genes. For example, disrupting stcS in A. nidulans resulted in a strain that could not produce STC but instead accumulated its precursor, versicolorin A. core.ac.uk This provided clear genetic evidence that the StcS enzyme functions in the conversion of versicolorin A to STC. core.ac.uk Similarly, inactivation of the stcL gene led to the accumulation of dihydrosterigmatocystin (B1259337) instead of STC, demonstrating its role in the desaturation of the bisfuran ring structure. ebi.ac.uk

Mutational screens have also been employed to identify both pathway-specific and upstream regulatory genes. In one approach, researchers used a strain with a genetic block early in the pathway, causing it to accumulate the orange-colored intermediate, norsolorinic acid (NOR). oup.comnih.gov By mutagenizing this strain and screening for mutants that no longer produced the orange pigment (Nor-), they could identify mutations in genes required for NOR synthesis or its regulation. oup.com This screen successfully identified mutations within the stc gene cluster, likely in aflR or early biosynthetic genes, as well as mutations in unlinked genes that affect aflR expression, revealing new components of the regulatory network. oup.comnih.govresearchgate.net

These genetic studies, combined with the feeding of pathway intermediates to mutant strains, have been instrumental in elucidating the complex, multi-step enzymatic cascade that leads to the synthesis of STC and its derivatives like 5-M-STC. ebi.ac.uknih.gov

Compound Reference Table

Advanced Analytical Methodologies for 5 Methoxysterigmatocystin Research

Isolation and Purification Techniques

The initial stages of 5-MSTC research involve its extraction from a source matrix, typically fungal cultures like Aspergillus or Acremonium species, followed by purification to remove other metabolites and impurities. ejbiotechnology.infonih.gov

Solvent extraction is a foundational step for isolating 5-methoxysterigmatocystin (B1234570) from the biomass of the producing fungus. researchgate.net The process often begins with the maceration of the dehydrated and lyophilized biomass in a polar organic solvent, such as ethanol, sometimes facilitated by ultrasonication to enhance extraction efficiency. mdpi.com Following this initial extraction, a multi-step liquid-liquid extraction is performed to partition the compounds based on their polarity. ejbiotechnology.info

A common procedure involves fractioning the crude ethanolic extract with a less polar solvent like chloroform (B151607) against an aqueous phase (e.g., distilled water). ejbiotechnology.infomdpi.com This separates the moderately polar compounds, including 5-MSTC, into the chloroform layer, leaving highly polar and water-soluble components in the aqueous phase. ejbiotechnology.info The organic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract for further purification. ejbiotechnology.infomdpi.com

Following solvent extraction, the crude extract containing this compound is subjected to chromatographic techniques to achieve high purity. ejbiotechnology.info Column chromatography is a widely used method for this purpose. ejbiotechnology.info The stationary phase typically consists of silica (B1680970) gel, which separates compounds based on their polarity. ejbiotechnology.infomdpi.com

The separation is achieved by eluting the column with a mobile phase of gradually increasing polarity. ejbiotechnology.info A common solvent system is an ascending polarity gradient of hexane (B92381) and ethyl acetate (B1210297). ejbiotechnology.infomdpi.com Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. ejbiotechnology.info The TLC plates are often visualized using UV light (at wavelengths such as 254 nm and 365 nm) and chemical revealing agents like iodine vapor, which allows for the pooling of fractions containing pure this compound. ejbiotechnology.infomdpi.com In one study, pure 5-MSTC was obtained from fractions eluted with a 70:30 mixture of hexane:ethyl acetate, appearing as yellow crystals. ejbiotechnology.info

Structural Elucidation via Spectroscopic and Spectrometric Approaches

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. ejbiotechnology.info One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. ejbiotechnology.infolibretexts.org

¹H NMR Data: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. Specific chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure. ejbiotechnology.info

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 8-OH | 12.64 | s | |

| H-6 | 7.22 | d | 9.0 |

| H-10 | 6.86 | d | 7.0 |

| H-7 | 6.72 | d | 9.0 |

| H-4' | 6.52 | dd | 2.0, 2.5 |

| H-2 | 6.48 | s | |

| H-3' | 5.54 | dd | 2.5, 2.5 |

| H-2' | 4.90 | ddd | 7.0, 2.5, 2.0 |

| H-15 (OCH₃) | 4.03 | s | |

| H-14 (OCH₃) | 3.96 | s | |

| Data acquired in CDCl₃ at 500 MHz. ejbiotechnology.info |

¹³C NMR Data: The carbon-13 NMR spectrum provides information on each carbon atom within the molecule. ejbiotechnology.info

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

| C-2' | 48.2 | CH |

| OCH₃-1 | 56.8 | OCH₃ |

| OCH₃-5 | 57.7 | OCH₃ |

| C-2 | 90.6 | CH |

| C-3' | 102.6 | CH |

| Data acquired in CDCl₃ at 75 MHz. ejbiotechnology.info |

2D NMR Experiments: To confirm the assignments made from 1D spectra and to piece together the molecular framework, two-dimensional (2D) NMR experiments are employed. ejbiotechnology.info

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems. ejbiotechnology.info

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. ejbiotechnology.info

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule and identifying the positions of quaternary carbons and heteroatoms. ejbiotechnology.info

Through the combined interpretation of these 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be confirmed. ejbiotechnology.info

Mass spectrometry is a vital technique used to determine the molecular weight and elemental formula of this compound and to gain further structural information through fragmentation analysis. researchgate.net High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common configuration for analysis. nih.gov

In positive ionization mode, the parent molecule can be observed as a protonated species [M+H]⁺. For this compound, with a molecular formula of C₁₉H₁₄O₇, the expected mass is confirmed by a signal at an m/z (mass-to-charge ratio) of 355. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 355) and subjecting it to collision-induced dissociation to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule, confirming the presence of key substructures like the xanthone (B1684191) core and the dihydrofuran ring system. researchgate.netresearchgate.net This technique is also instrumental in identifying metabolites of 5-MSTC, where mass shifts corresponding to metabolic transformations (e.g., addition of oxygen or conjugation) can be detected. nih.govnih.gov

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of this compound.

UV-Visible Spectroscopy: This technique provides information about the conjugated systems within a molecule. The xanthone core of this compound acts as a strong chromophore, leading to significant energy absorption in the UV-visible spectrum. ejbiotechnology.info This property is practically applied during purification, where the compound can be visualized on TLC plates under UV light. ejbiotechnology.infomdpi.com The absorption spectrum is a key characteristic and is related to the electronic transitions within the conjugated double bond system of the molecule. ejbiotechnology.info

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to:

O-H stretching from the phenolic hydroxyl group.

C-H stretching from the aromatic and methoxy (B1213986) groups.

C=O stretching from the ketone of the xanthone core and the ester of the lactone ring.

C=C stretching from the aromatic rings.

C-O stretching from the ether, methoxy, and ester functional groups.

This information helps to confirm the presence of the key functional groups predicted by the proposed structure.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. nih.govnih.gov This technique provides unambiguous and highly accurate data on bond lengths, bond angles, and stereochemistry, which are crucial for the complete structural characterization of compounds like this compound. The process involves several key stages: crystallization of the compound, collection of X-ray diffraction data, solving the phase problem, and refining the structural model. nih.gov

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms within a crystal lattice. When a focused beam of X-rays is directed at a well-ordered crystal, the rays are diffracted in specific directions. nih.gov The resulting diffraction pattern, a unique arrangement of spots of varying intensities, contains information about the arrangement of atoms in the crystal. nih.gov By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise position of each atom. nih.gov

For a molecule such as this compound, obtaining a single crystal of suitable quality is often the most challenging step. nih.gov The process involves slowly precipitating the compound from a supersaturated solution under controlled conditions to allow for the formation of a highly ordered crystal lattice. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffracted X-rays are recorded by a detector, and the data is processed to determine the crystal's unit cell dimensions and symmetry. nih.gov

Subsequent computational analysis is used to solve the "phase problem" and generate an electron density map. This map is then interpreted to build a molecular model, which is further refined to best fit the experimental diffraction data. The final result is a detailed three-dimensional structure of this compound, providing unequivocal confirmation of its molecular geometry and absolute configuration. nih.gov

Quantitative and Qualitative Detection Methods in Research Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of mycotoxins, including this compound, in various research matrices. nih.govnih.gov The method relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. The choice of detector is critical and depends on the physicochemical properties of the analyte. nih.gov

For compounds with chromophores, such as this compound, Ultraviolet (UV) detectors are commonly employed. nih.govnih.gov These detectors measure the absorbance of the eluate at a specific wavelength as it exits the HPLC column. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage over a standard UV detector by simultaneously measuring absorbance across a range of wavelengths. nih.govnih.gov This capability allows for the acquisition of the UV-Vis spectrum of an analyte as it elutes, which can be used for peak purity assessment and compound identification by comparison with a spectral library. nih.govyoungin.com

In the analysis of this compound, a reversed-phase HPLC setup is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile-water or methanol-water. nih.govnih.gov The separation is based on the hydrophobicity of the analytes. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic parameter used for qualitative identification under specific chromatographic conditions. nih.gov Quantification is achieved by comparing the peak area or height of the analyte to that of a known concentration of a reference standard.

| Detector Type | Principle of Operation | Advantages for 5-MSTC Analysis | Limitations |

|---|---|---|---|

| UV Detector | Measures absorbance at a single or a few pre-selected wavelengths. | Cost-effective and robust for routine quantitative analysis. | Provides limited qualitative information and is susceptible to interference from co-eluting compounds with similar absorbance. |

| Diode Array Detector (DAD/PDA) | Acquires a full UV-Vis spectrum of the eluate. nih.gov | Allows for peak purity analysis and spectral matching for more confident identification. nih.gov | Slightly less sensitive than a single-wavelength UV detector. |

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) represents a powerful analytical tool for the sensitive and selective detection of mycotoxins like this compound in complex matrices. nih.gov This technique combines the superior separation efficiency of UPLC with the high mass accuracy and resolution of HRMS. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster analyses and better resolution compared to conventional HPLC. nih.gov

Following separation by UPLC, the analyte is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. HRMS provides highly accurate mass measurements, which enables the determination of the elemental composition of an ion and facilitates the confident identification of the compound. nih.gov

The high specificity of UPLC-HRMS is particularly advantageous for analyzing complex samples, as it can distinguish between compounds with very similar retention times and even isobaric interferences (compounds with the same nominal mass). nih.gov Qualitative analysis is performed by comparing the accurate mass and retention time of the detected compound with that of a reference standard. For further structural confirmation, tandem mass spectrometry (MS/MS) can be employed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed to generate a characteristic fragmentation pattern. nih.govresearchgate.net Quantitative analysis is typically performed using matrix-matched calibration curves to compensate for matrix effects and ensure accurate results. nih.gov

| Parameter | Description | Significance in Analysis |

|---|---|---|

| Retention Time | The time it takes for 5-MSTC to pass through the UPLC column. | Used for qualitative identification. |

| Accurate Mass | The precise mass of the 5-MSTC ion measured by the HRMS. | Enables determination of the elemental formula for confident identification. |

| MS/MS Fragmentation Pattern | The characteristic pattern of fragment ions produced from the precursor 5-MSTC ion. | Provides structural information for unambiguous confirmation. |

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and versatile chromatographic technique for the qualitative and semi-quantitative analysis of mycotoxins, including this compound. nih.govwho.intfishersci.com The method involves spotting a sample extract onto a TLC plate, which consists of a thin layer of adsorbent material, such as silica gel, coated onto a solid support like glass or aluminum. analyticaltoxicology.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. analyticaltoxicology.com

This differential migration results in the separation of the components into distinct spots. researchgate.net After the development of the chromatogram, the separated spots are visualized. For fluorescent compounds like this compound, visualization is often achieved by exposing the plate to ultraviolet (UV) light. sciencepublishinggroup.comfao.org The presence of this compound is confirmed by comparing the retention factor (Rf) value and the appearance of the sample spot with that of a co-chromatographed reference standard. The Rf value is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

TLC is particularly useful for screening a large number of samples simultaneously and for preliminary identification of mycotoxins in various matrices. nih.govnih.gov While it is generally considered a qualitative or semi-quantitative technique, densitometry can be used for more accurate quantification by measuring the intensity of the spots. researchgate.net

Immunoassays are analytical methods that utilize the highly specific binding between an antibody and its corresponding antigen for the detection and quantification of a target substance. mycotoxinsite.com In the context of mycotoxin research, immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), have been developed for the rapid screening of various mycotoxins in food and feed samples. nih.govnih.gov While specific immunoassays for this compound are not as commonly reported as for other major mycotoxins, the principles of immunoassay development can be applied to this compound.

The development of an immunoassay for this compound would first require the production of specific antibodies. Since mycotoxins are small molecules (haptens), they are not immunogenic on their own. Therefore, this compound would need to be conjugated to a larger carrier protein to elicit an immune response in an animal and produce polyclonal or monoclonal antibodies. mycotoxinsite.com

Once specific antibodies are obtained, various immunoassay formats can be developed. A common format is the competitive ELISA. mdpi.com In this setup, a known amount of this compound (or a conjugate) is coated onto the wells of a microtiter plate. The sample extract is then incubated in the wells along with a limited amount of anti-5-Methoxysterigmatocystin antibody. The this compound in the sample competes with the coated antigen for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. mdpi.com

Immunoassays offer several advantages for research screening, including high throughput, simplicity, and the potential for on-site application. nih.gov They are valuable tools for the rapid screening of a large number of samples to identify those that may require further analysis by more sophisticated confirmatory methods like HPLC or UPLC-HRMS.

Biological Activities and Mechanistic Investigations of 5 Methoxysterigmatocystin in Vitro

Cytotoxicity and Genotoxicity at the Cellular Level

In vitro Cytotoxic Potential in Mammalian Cell Lines (e.g., A549, HepG2)

5-Methoxysterigmatocystin (B1234570) (5-M-STC) has demonstrated significant cytotoxic effects in human cancer cell lines. nih.gov Studies on human lung adenocarcinoma (A549) and human liver carcinoma (HepG2) cells have shown that 5-M-STC is a potent cytotoxic agent. nih.govmdpi.com Research indicates that HepG2 cells exhibit greater sensitivity to the cytotoxic effects of 5-M-STC compared to A549 cells. nih.gov The cytotoxic potential of 5-M-STC is notably higher than its structural analog, sterigmatocystin (B1681140). nih.govmdpi.com The presence of an additional methoxy (B1213986) group in the 5-M-STC molecule is suggested to enhance its bioavailability, contributing to its increased cytotoxicity. nih.gov

Table 1: Summary of in vitro Cytotoxicity of this compound

| Cell Line | Key Finding | Citation |

|---|---|---|

| A549 (Lung) | Exhibits cytotoxic effects. | nih.govnih.govmdpi.com |

| HepG2 (Liver) | Exhibits cytotoxic effects; shows approximately 8-fold more sensitivity than A549 cells. | nih.gov |

Induction of DNA Damage (Single and Double Strand Breaks)

5-M-STC is recognized as a genotoxic agent, capable of inducing significant damage to cellular DNA. nih.govmdpi.com Investigations using the alkaline comet assay have revealed that exposure to 5-M-STC leads to the formation of both single and double-strand DNA breaks in both HepG2 and A549 cells. nih.govmdpi.com While it is clearly genotoxic, its potency in causing DNA damage at equivalent concentrations is considered to be less than that of sterigmatocystin. nih.govmdpi.com

Table 2: Genotoxic Effects of this compound

| DNA Damage Type | Method of Detection | Affected Cell Lines | Citation |

|---|---|---|---|

| Single-Strand Breaks | Alkaline Comet Assay | HepG2, A549 | nih.govmdpi.com |

Effects on DNA Repair and Cell Cycle Checkpoint Proteins (e.g., Chk2, FANCD2)

The DNA damage induced by 5-M-STC triggers a response from cell cycle checkpoint proteins. nih.govnih.gov Specifically, treatment with 5-M-STC has been shown to cause a significant increase in the phosphorylation of the checkpoint kinase 2 (Chk2) protein at threonine 68, particularly in HepG2 cells. nih.gov Chk2 is a critical transducer kinase that signals DNA damage to downstream effector proteins involved in DNA repair, cell cycle regulation, and apoptosis. nih.gov

In contrast, the Fanconi Anemia Complementation Group D2 (FANCD2) protein is not activated in response to 5-M-STC treatment in either HepG2 or A549 cells. nih.govnih.gov The lack of FANCD2 activation suggests a selective pathway response to the type of DNA damage caused by this mycotoxin. nih.govnih.gov

Comparison of Cytotoxic and Genotoxic Potencies with Sterigmatocystin

When compared to its parent compound, sterigmatocystin (STC), 5-M-STC displays distinct differences in its biological activity. 5-M-STC is approximately 10-fold more cytotoxic than STC to both A549 and HepG2 cells. nih.govnih.govmdpi.com This heightened cytotoxicity is thought to be related to an additional methoxy group in its structure, which may improve its bioavailability. nih.gov

Conversely, STC exhibits a higher genotoxic potential than 5-M-STC in both cell lines when the toxins are applied at the same concentration. nih.govmdpi.com This indicates a divergence in their primary mechanisms of toxicity, with 5-M-STC being a more potent cytotoxic agent and STC being a more potent inducer of DNA damage. mdpi.com

Table 3: Comparative Activity of 5-M-STC and Sterigmatocystin (STC)

| Activity | This compound (5-M-STC) | Sterigmatocystin (STC) | Citation |

|---|---|---|---|

| Cytotoxicity | High (approx. 10-fold more potent than STC) | Moderate | nih.govnih.govmdpi.com |

| Genotoxicity | Moderate | High (exerts higher potential than 5-M-STC) | nih.govmdpi.com |

Photosensitizing Properties and Oxidative Stress Mechanisms

Singlet Oxygen (1O2) Generation Capability

This compound possesses efficient photosensitizing properties, enabling it to generate singlet oxygen (¹O₂) when exposed to light. ejbiotechnology.info Singlet oxygen is a nonradical reactive oxygen species (ROS) capable of oxidizing biomolecules, which can lead to cellular damage and oxidative stress. ejbiotechnology.info

The photosensitizing ability of 5-M-STC was demonstrated experimentally through the photo-oxidation of ergosterol (B1671047). In this assay, 5-M-STC successfully transformed 100% of the ergosterol into ergosterol peroxide, a reaction that relies on the presence of singlet oxygen. ejbiotechnology.info Theoretical studies have corroborated these experimental findings, confirming that 5-M-STC meets the necessary energy requirements to generate ¹O₂. ejbiotechnology.info This capacity for singlet oxygen generation is proposed as a potential mechanism through which 5-M-STC can induce oxidative stress. ejbiotechnology.info

Table 4: Photosensitizing Properties of this compound

| Property | Finding | Method | Citation |

|---|---|---|---|

| Photosensitizing Ability | Efficiently generates singlet oxygen (¹O₂) under visible light. | Photo-oxidation of ergosterol; Theoretical studies. | ejbiotechnology.info |

| Mechanism | Acts as a photosensitizer, transferring energy to molecular oxygen. | Experimental and theoretical analysis. | ejbiotechnology.info |

| Outcome | Potential to induce oxidative stress through increased ¹O₂ levels. | Inferred from experimental results. | ejbiotechnology.info |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sterigmatocystin |

| Ergosterol |

Photo-oxidation of Biomolecules (e.g., Ergosterol)

This compound (5-MSTC) has demonstrated significant photosensitizing capabilities, particularly in its ability to induce the photo-oxidation of essential biomolecules like ergosterol. researchgate.netejbiotechnology.info Ergosterol is a vital component of fungal cell membranes, and its oxidation can disrupt membrane integrity, leading to cell death. nih.gov In in vitro studies, 5-MSTC was shown to be a highly efficient photosensitizer under visible light. ejbiotechnology.info When tested, it completely transformed ergosterol into ergosterol peroxide. ejbiotechnology.infoejbiotechnology.info This 100% conversion was confirmed through ¹H NMR mixture analysis, which identified the characteristic signals of ergosterol peroxide while noting the complete absence of ergosterol signals in the reaction mixture. ejbiotechnology.inforesearchgate.net The photosensitizing action is attributed to the xanthone (B1684191) core within the 5-MSTC molecular structure, which functions as a chromophore, enabling the efficient absorption of energy from light. ejbiotechnology.info

Table 1: Photo-oxidation of Ergosterol by this compound

| Biomolecule | Photosensitizer | Outcome | Product | Reference |

|---|---|---|---|---|

| Ergosterol | This compound | 100% transformation | Ergosterol Peroxide | ejbiotechnology.infoejbiotechnology.info |

Theoretical Studies on Photosensitizing Ability

The experimental findings regarding the photosensitizing ability of this compound have been substantiated by theoretical studies. researchgate.netejbiotechnology.info These computational analyses were conducted using Gaussian 16 programs, employing the M06-2X functional and the 6-311++G(d,p) basis set. ejbiotechnology.info The theoretical results confirmed that 5-MSTC fulfills the necessary energy requirements to generate singlet oxygen (¹O₂), a highly reactive form of oxygen, upon light absorption. ejbiotechnology.infoejbiotechnology.info

A key finding from these studies is that the energy difference between the first singlet excited state (S₁) and the first triplet excited state (T₁) of 5-MSTC is sufficient to convert ground-state triplet oxygen (³O₂) into ¹O₂. ejbiotechnology.info Furthermore, thermodynamic calculations demonstrated that the reaction to generate ¹O₂ in a chloroform (B151607) medium is feasible, with a Gibbs free energy of reaction of 10.15 kcal/mol. ejbiotechnology.info These theoretical results provide a strong basis for the experimentally observed photosensitizing activity of 5-MSTC. ejbiotechnology.info

Table 2: Theoretical Parameters of this compound Photosensitizing Ability

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Energy Requirement Fulfillment | Satisfied the energy requirements to generate singlet oxygen (¹O₂) | Theoretical calculations | researchgate.netejbiotechnology.info |

| Gibbs Free Energy of Reaction (¹O₂ generation) | 10.15 kcal/mol (in chloroform) | Thermodynamic calculation | ejbiotechnology.info |

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

The photosensitizing property of this compound is directly linked to its ability to generate Reactive Oxygen Species (ROS), specifically the non-radical singlet oxygen (¹O₂). researchgate.netejbiotechnology.info The generation of ¹O₂ can lead to the oxidation of various biomolecules, affecting cellular integrity and function. ejbiotechnology.info An imbalance caused by an increase in ROS levels can result in oxidative stress, a mechanism associated with the toxicity of many mycotoxins. ejbiotechnology.infoejbiotechnology.info

The ability of 5-MSTC to produce ¹O₂ under visible light suggests a potential mechanism by which it can induce oxidative damage. ejbiotechnology.info While it is known that the metabolism of other mycotoxins, such as the parent compound sterigmatocystin (STC), by cytochrome P450 enzymes can induce oxidative stress through the generation of ROS radicals like hydroxyl radicals and hydrogen peroxide, the capacity of 5-MSTC to directly generate ¹O₂ via photosensitization represents a distinct pathway. ejbiotechnology.infomdpi.com This suggests that 5-MSTC can contribute to cellular oxidative stress through at least two routes: direct photosensitization leading to ¹O₂ and potentially through ROS generated during its metabolic processing. ejbiotechnology.info

In vitro Metabolic Transformations and Enzyme Interactions

Role of Cytochrome P450 (CYP) Enzymes in Metabolism

In vitro studies have established that cytochrome P450 (CYP) enzymes are involved in the metabolism of this compound. researchgate.net Specifically, human recombinant CYP1A1 has been shown to metabolize 5-MSTC into several products, including hydroxynor-methoxysterigmatocystin, nor-methoxysterigmatocystin, and dihydroxymethoxysterigmatocystin. researchgate.net

A significant distinction has been observed between the metabolism of 5-MSTC and its structural analog, sterigmatocystin (STC). mdpi.comresearchgate.netnih.gov While STC is activated by CYP enzymes to form a reactive epoxide metabolite, which can form DNA adducts, similar reactive intermediates have not been detected during the metabolism of 5-MSTC. mdpi.comresearchgate.netresearchgate.net This suggests that while both compounds are processed by CYP enzymes, the metabolic pathways differ in the production of reactive, potentially genotoxic, intermediates. researchgate.netresearchgate.net The metabolism of 5-MSTC appears to be a detoxification process, particularly in airway cells. researchgate.netresearchgate.net

Identification of Metabolic Products and Conjugates (e.g., Glucuroconjugates, Sulfoconjugates)

The biotransformation of this compound involves both Phase I and Phase II metabolic reactions. researchgate.net Phase I metabolism, primarily mediated by CYP1A1, results in oxidized metabolites. researchgate.net Following this initial phase, the metabolites can undergo Phase II conjugation reactions, which typically increase water solubility and facilitate excretion. uomus.edu.iq

Studies utilizing primary tracheal epithelial cells have shown that 5-MSTC is detoxified through conjugation, leading to the formation of glucuronide and sulfate (B86663) metabolites (glucuroconjugates and sulfoconjugates). researchgate.net This indicates the involvement of UDP-glucuronosyltransferases and sulfotransferases in its metabolic pathway. ejbiotechnology.inforesearchgate.net

Table 3: Identified in vitro Metabolites of this compound

| Metabolic Phase | Enzyme Family Involved | Identified Products/Conjugates | Reference |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP1A1) | Hydroxynor-methoxysterigmatocystin | researchgate.net |

| Phase I | Cytochrome P450 (CYP1A1) | Nor-methoxysterigmatocystin | researchgate.net |

| Phase I | Cytochrome P450 (CYP1A1) | Dihydroxymethoxysterigmatocystin | researchgate.net |

| Phase II | UDP-glucuronosyltransferases | Glucuronide conjugates | researchgate.net |

| Phase II | Sulfotransferases | Sulfate conjugates | researchgate.net |

Effects on Xenobiotic-Metabolizing Enzyme Expression (e.g., CYP1A1 mRNA Induction)

In addition to being a substrate for CYP enzymes, this compound has been observed to influence the expression of these enzymes. researchgate.net Specifically, studies have detected an increase in the expression of CYP1A1 mRNA in primary tracheal epithelial cells following exposure to 5-MSTC. researchgate.net This induction of CYP1A1 suggests that 5-MSTC can upregulate its own metabolic pathway, potentially enhancing its detoxification and clearance. researchgate.net This effect on gene expression is another differentiating factor from its parent compound, STC, for which this specific effect was not highlighted in the same context. researchgate.net

Distinct Metabolic Profile Compared to Sterigmatocystin

The in vitro metabolism of this compound reveals a distinct profile when compared to its parent compound, sterigmatocystin, primarily concerning the formation of reactive intermediates. While both mycotoxins undergo detoxification through conjugation pathways, the initial oxidative metabolism mediated by cytochrome P450 (CYP) enzymes differs significantly.

Studies utilizing human recombinant CYP enzymes and porcine tracheal epithelial cell (PTEC) primary cultures have elucidated these metabolic distinctions. While sterigmatocystin is activated by the CYP450 system to form a reactive epoxide that can form DNA adducts, no such reactive epoxide metabolite has been detected for this compound. This suggests that the primary metabolic route for this compound is detoxification, whereas sterigmatocystin metabolism includes a toxification pathway via epoxide formation.

In PTEC models, the metabolism of this compound leads to the formation of a glucuroconjugate of the parent compound, as well as sulfoconjugate and glucuroconjugate versions of monohydroxy-methoxy-sterigmatocystin. The specific metabolites of this compound produced by different CYP isoenzymes have been identified: CYP1A1 metabolizes it into hydroxy-nor-methoxy-sterigmatocystin, nor-methoxy-sterigmatocystin, and dihydroxy-methoxy-sterigmatocystin, while CYP1A2 leads to the formation of monohydroxy-methoxy-sterigmatocystin.

Conversely, sterigmatocystin metabolism by recombinant P450 1A1 results in monohydroxy-sterigmatocystin, dihydroxy-sterigmatocystin, and a glutathione (B108866) adduct formed from the transient epoxide. P450 1A2 also produces the monohydroxy metabolite and the glutathione adduct, and P450 3A4 exclusively forms the glutathione adduct. In PTEC, the principal metabolite of sterigmatocystin is a glucuro conjugate.

Despite its detoxification-focused metabolism, this compound has been shown to induce a significant increase in the mRNA levels of CYP1A1 in PTEC, though this did not correlate with a significant induction of enzyme activity.

The table below summarizes the key differences in the metabolic profiles of this compound and sterigmatocystin based on in vitro studies.

| Feature | This compound | Sterigmatocystin |

| Reactive Epoxide Formation | Not detected | Detected (via CYP450 activation) |

| Primary Metabolic Route | Detoxification via conjugation | Detoxification and Toxification |

| CYP1A1 Metabolites | Hydroxy-nor-methoxy-sterigmatocystin, Nor-methoxy-sterigmatocystin, Dihydroxy-methoxy-sterigmatocystin | Monohydroxy-sterigmatocystin, Dihydroxy-sterigmatocystin, Glutathione adduct |

| CYP1A2 Metabolites | Monohydroxy-methoxy-sterigmatocystin | Monohydroxy-sterigmatocystin, Glutathione adduct |

| PTEC Metabolites | Glucuroconjugate of parent compound, Sulfoconjugate and Glucuroconjugate of monohydroxy-methoxy-sterigmatocystin | Glucuro conjugate |

| Effect on CYP1A1 Expression | Induces mRNA levels | Induces mRNA levels |

Other Investigated Biological Activities

In vitro Antimicrobial Potential

This compound has demonstrated a notable spectrum of antimicrobial activity in various in vitro assays. Research has shown its efficacy against both bacteria and fungi.

Studies have reported that this compound exhibits inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, and the pathogenic yeast Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms were found to range from 3.06 to 12.5 µg/mL. mdpi.comnih.gov Furthermore, it displayed potent bacteriostatic activity against Streptococcus pyogenes, Branchiostoma circumcisionale, and Micrococcus garciniae, all with a recorded MIC value of 5 µg/mL. mdpi.comnih.gov

The table below details the in vitro antimicrobial activity of this compound against a range of microorganisms. mdpi.comnih.gov

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive Bacteria | 3.06–12.5 µg/mL |

| Bacillus subtilis | Gram-positive Bacteria | 3.06–12.5 µg/mL |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 3.06–12.5 µg/mL |

| Escherichia coli | Gram-negative Bacteria | 3.06–12.5 µg/mL |

| Streptococcus pyogenes | Gram-positive Bacteria | 5 µg/mL |

| Branchiostoma circumcisionale | Bacteria | 5 µg/mL |

| Micrococcus garciniae | Gram-positive Bacteria | 5 µg/mL |

| Candida albicans | Fungus (Yeast) | 3.06–12.5 µg/mL |

Enzyme Inhibition Studies (e.g., Uncoupling of Oxidative Phosphorylation, ACAT inhibition)

While data on the specific inhibitory effects of this compound on enzymes like those involved in oxidative phosphorylation are limited, research into the broader family of sterigmatocystins has revealed notable enzyme-inhibiting activities. Specifically, studies have focused on the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification.

Investigations into fungal metabolites as ACAT inhibitors identified the parent compound, sterigmatocystin, as a selective inhibitor of the ACAT2 isozyme. nih.gov ACAT has two isozymes, ACAT1 and ACAT2, which have distinct roles in cholesterol metabolism. In cell-based assays using CHO cells engineered to express either ACAT1 or ACAT2, sterigmatocystin demonstrated selective inhibition towards ACAT2. nih.gov This selectivity was linked to its angular polycyclic skeleton, a structural feature it shares with this compound. nih.gov

Research Challenges, Knowledge Gaps, and Future Directions

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

A primary research challenge is the incomplete understanding of the biosynthetic pathway of 5-M-STC. It is known to be a polyketide mycotoxin, often co-produced with STC by various fungi, particularly from the Aspergillus section Versicolores. researchgate.netmdpi.com However, the specific enzymatic steps that lead to the methoxylation at the C5 position, distinguishing it from STC, are not fully elucidated.

Future research must focus on identifying and characterizing the specific O-methyltransferase responsible for this final modification. A significant knowledge gap exists regarding the regulatory networks that govern its production. Studies have shown that some Aspergillus species produce both STC and 5-M-STC, while others only produce STC, suggesting differential genetic regulation. nih.gov For instance, A. jensenii and A. creber have been found to produce both mycotoxins, whereas A. protuberus and A. amoenus were reported to produce only STC. nih.gov Unraveling the genetic and environmental factors that trigger the expression of the 5-M-STC pathway over the STC pathway is a critical future direction. This involves comparative genomics and transcriptomics of producing and non-producing strains under various environmental conditions.

| Fungal Species | Produces Sterigmatocystin (B1681140) (STC) | Produces 5-Methoxysterigmatocystin (B1234570) (5-M-STC) |

| Aspergillus jensenii | Yes | Yes |

| Aspergillus creber | Yes | Yes |

| Aspergillus puulaauensis | Yes | Yes |

| Aspergillus tennesseensis | Yes | Yes |

| Aspergillus venenatus | Yes | Yes |

| Aspergillus protuberus | Yes | No |

| Aspergillus amoenus | Yes | No |

| Aspergillus fructus | Yes | No |

| Aspergillus griseoaurantiacus | Yes | No |

| Aspergillus pepii | Yes | No |

| Data derived from studies on Aspergilli section Nidulantes series Versicolores. nih.gov |

Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level

While 5-M-STC is recognized for its cytotoxic and genotoxic effects, the precise molecular mechanisms remain an area of active investigation. nih.govmedchemexpress.com It is known to inhibit protein synthesis through interactions with ribosomal RNA and to induce oxidative stress and apoptosis. scbt.com A key difference from its well-studied analogue, STC, is its metabolic activation. STC's genotoxicity is largely attributed to its bioactivation by cytochrome P450 (CYP) enzymes into a reactive epoxide. nih.govmdpi.com In contrast, studies on porcine tracheal epithelial cells have shown that 5-M-STC does not form this reactive epoxide metabolite. mdpi.comresearchgate.netnih.gov

This presents a significant knowledge gap: if not through an epoxide, what is the primary mechanism of 5-M-STC's genotoxicity? Research indicates it induces both single and double-strand DNA breaks and activates the checkpoint kinase Chk2, particularly in HepG2 cells. nih.govmdpi.com Future mechanistic studies must delve deeper into these DNA damage and repair pathways. Investigating how the additional methoxy (B1213986) group, which is suggested to increase bioavailability, alters the molecule's interaction with DNA and cellular machinery is paramount. nih.govejbiotechnology.info Although it doesn't form an epoxide, 5-M-STC does induce CYP1A1 mRNA expression, and the long-term consequences of this induction are unknown, representing a critical area for future research. nih.govtandfonline.com

Development of Advanced Analytical Techniques for Low-Level Detection and Metabolomics

The presence of 5-M-STC in indoor environments like house dust necessitates sensitive and robust analytical methods for its detection and quantification at low levels. mdpi.comnih.gov While methods like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and UPLC-HRMS are utilized, there is a continuous need to improve detection limits and simplify sample preparation from complex matrices like dust and bioaerosols. nih.govdntb.gov.ua